molecular formula C15H13N B080009 3-Methyl-2-phenyl-1H-indole CAS No. 10257-92-8

3-Methyl-2-phenyl-1H-indole

Cat. No.: B080009
CAS No.: 10257-92-8
M. Wt: 207.27 g/mol
InChI Key: KYAXCYQVBBQQHB-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methyl group at the third position and a phenyl group at the second position distinguishes this compound from other indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with 3-methyl-2-phenylpropanal in the presence of an acid catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the pyrrole ring.

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Nitration: 3-Methyl-2-phenyl-5-nitro-1H-indole

    Halogenation: 3-Methyl-2-phenyl-5-chloro-1H-indole

    Oxidation: 3-Methyl-2-phenylindole-2,3-dione

    Reduction: 3-Methyl-2-phenylindoline

Scientific Research Applications

3-Methyl-2-phenyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-1H-indole and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes such as cyclooxygenase (COX), which plays a role in inflammation. The compound can form hydrogen bonds and hydrophobic interactions with the active site of the enzyme, leading to inhibition of its activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-phenyl-1H-indole is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-methyl-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAXCYQVBBQQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293168
Record name 3-Methyl-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10257-92-8
Record name NSC87600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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